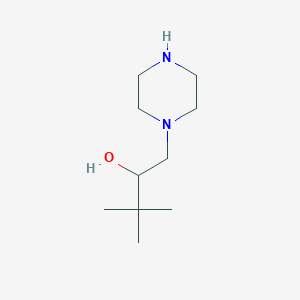

3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-piperazin-1-ylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-10(2,3)9(13)8-12-6-4-11-5-7-12/h9,11,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZISBUWORXDCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Investigations of 3,3 Dimethyl 1 Piperazin 1 Yl Butan 2 Ol

Conformational Analysis and Preferred Geometries

The conformational landscape of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol is primarily dictated by the rotational freedom around its single bonds. The bulky tert-butyl group imposes significant steric hindrance, which in turn influences the preferred spatial arrangement of the molecule's substituents. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. However, the attachment of the dimethylbutanol moiety can lead to a variety of low-energy conformations.

The preferred geometries of this compound are expected to be those that minimize steric clashes between the tert-butyl group, the piperazine ring, and the hydroxyl group. It is likely that the molecule will adopt a staggered conformation along the C1-C2 bond of the butanol backbone to alleviate steric strain. The relative orientation of the piperazine ring with respect to the butanol chain will also be crucial in determining the most stable conformers.

Table 1: Predicted Torsional Angles and Relative Energies of Predominant Conformers

| Conformer | Dihedral Angle (N-C1-C2-O) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | ~180° | 0 (Reference) | Minimized steric hindrance |

| Gauche 1 | ~60° | 0.5 - 1.5 | Potential for intramolecular hydrogen bonding |

| Gauche 2 | ~-60° | 0.5 - 1.5 | Potential for intramolecular hydrogen bonding |

Note: The data in this table is hypothetical and based on the expected conformational preferences of similar molecules. Actual values would need to be determined through experimental or computational studies.

Stereochemical Considerations and Enantiomeric Purity Assessment

The structure of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol contains a chiral center at the C2 position of the butanol chain, where the hydroxyl group is attached. This means the compound can exist as a pair of enantiomers, (R)-3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol and (S)-3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and pharmacological properties.

The synthesis of this compound can result in a racemic mixture (an equal mixture of both enantiomers) or an enantiomerically enriched product, depending on the synthetic route employed. The assessment of enantiomeric purity is therefore a critical aspect of its characterization. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the individual enantiomers. Other techniques such as chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents can also be employed for this purpose.

The absolute configuration of the chiral center can be determined using methods like X-ray crystallography of a single crystal of one of the enantiomers or by comparing its optical rotation with that of known standards. The resolution of racemic mixtures into their constituent enantiomers is often a crucial step in the development of chiral molecules for specific applications. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups present in 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, namely the hydroxyl group (-OH) and the two nitrogen atoms of the piperazine ring, are capable of participating in hydrogen bonding. youtube.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the piperazine nitrogens can act as hydrogen bond acceptors. These interactions play a significant role in determining the solid-state structure and physical properties of the compound, such as its melting point and solubility. youtube.commdpi.com

In the solid state, it is expected that these molecules will form extensive hydrogen bonding networks. The hydroxyl group of one molecule can form a hydrogen bond with a nitrogen atom of the piperazine ring of a neighboring molecule, or with the hydroxyl group of another molecule. This can lead to the formation of chains, sheets, or more complex three-dimensional structures. The specific nature of the hydrogen bonding network will depend on the packing of the molecules in the crystal lattice. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for investigating the structural and electronic properties of molecules like 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. These methods can provide insights into aspects of the molecule that are difficult to study experimentally.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can be employed to determine various properties of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, such as its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net

By performing DFT calculations, researchers can predict the most stable conformations of the molecule and the energy barriers between them. researchgate.net This information is valuable for understanding the molecule's flexibility and how it might interact with other molecules. Furthermore, DFT can be used to simulate spectroscopic data, such as NMR and IR spectra, which can aid in the interpretation of experimental results. mdpi.com

Table 2: Representative DFT-Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and represents typical values that could be obtained from DFT calculations for a molecule of this nature. Actual values would require specific computational studies.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the movements of the atoms in 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol over time, MD can provide a detailed picture of its conformational dynamics. nih.gov

MD simulations can be used to explore the conformational landscape of the molecule and identify the most frequently adopted conformations in different environments, such as in a vacuum or in a solvent. researchgate.net This can provide insights into how the molecule's shape and flexibility are influenced by its surroundings. Additionally, MD simulations can be used to study the formation and stability of intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the compound's behavior in condensed phases. mdpi.comnih.gov The results of MD simulations can complement experimental data and provide a more complete understanding of the molecular and structural properties of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. researchgate.net

Structure Activity Relationship Sar Studies of 3,3 Dimethyl 1 Piperazin 1 Yl Butan 2 Ol Derivatives

Influence of Stereochemistry at the Butanol Moiety on Biological Activity

The butanol moiety of the parent compound contains a stereocenter at the C-2 position, where the hydroxyl group is attached. The three-dimensional arrangement of this hydroxyl group can have a profound impact on biological activity, as stereoisomers (enantiomers and diastereomers) often exhibit different pharmacological profiles. researchgate.net This stereoselectivity arises because biological targets, such as enzyme active sites and receptor binding pockets, are themselves chiral environments.

Research on analogous chiral piperazine (B1678402) derivatives has consistently demonstrated that different enantiomers can display markedly different affinities for their targets. For instance, in a series of dopamine (B1211576) D2/D3 receptor ligands, the (-)-enantiomer of a potent compound showed significantly higher affinity and selectivity for the D3 receptor compared to its (+)-enantiomer. nih.gov The (-)-enantiomer had a binding affinity (Ki) of 0.57 nM for the D3 receptor, whereas the (+)-enantiomer's affinity was 3.73 nM. nih.gov This highlights that one enantiomer may fit more precisely into the binding pocket, allowing for optimal molecular interactions (e.g., hydrogen bonding, hydrophobic interactions), while the other may fit poorly or even cause steric hindrance. researchgate.net

For 3,3-dimethyl-1-(piperazin-1-yl)butan-2-ol derivatives, the (R)- and (S)-configurations at the C-2 position would orient the hydroxyl group and the adjacent bulky 3,3-dimethylbutyl group in different spatial arrangements. The hydroxyl group is a potential hydrogen bond donor and acceptor, and its precise positioning is often crucial for anchoring a ligand to its target. Therefore, it is highly probable that one enantiomer will exhibit significantly greater biological activity than the other.

Table 1: Hypothetical Influence of Stereochemistry on Receptor Binding Affinity This table illustrates the expected differential activity based on established principles for chiral molecules.

| Enantiomer | C-2 Configuration | Expected Receptor Interaction | Predicted Biological Activity |

|---|---|---|---|

| Eutomer | (S) or (R) | Optimal fit in the chiral binding pocket, forming key hydrogen bonds. | High Affinity / Potency |

Modifications of the Piperazine Ring and their Impact on Receptor Binding and Enzyme Inhibition

The piperazine ring is a common scaffold in medicinal chemistry, valued for its structural rigidity, basic nitrogen atoms that can be protonated at physiological pH, and the ability to be substituted at two distinct positions (N-1 and N-4). nih.govmdpi.com These features allow the piperazine moiety to serve as both a hydrophilic group to improve pharmacokinetic properties and as a scaffold to correctly orient pharmacophoric elements for target interaction. mdpi.com Modifications to this ring are a cornerstone of SAR studies for this class of compounds.

Substitution at the N-4 position of the piperazine ring is a primary strategy for modulating the pharmacological profile of 3,3-dimethyl-1-(piperazin-1-yl)butan-2-ol derivatives. The nature of the substituent can influence affinity, selectivity, and functional activity (agonist vs. antagonist). SAR studies on related compound series show that the N-4 nitrogen can accommodate a wide variety of substituents, from simple alkyl groups to complex aromatic and heterocyclic systems. nih.govnih.gov

For example, in a series of compounds targeting dopamine D2/D3 receptors, replacing a simple phenyl group on the piperazine with various substituted indole (B1671886) rings, linked via an amide or methylene (B1212753) bridge, led to compounds with high affinity and selectivity. nih.gov The electronic nature and size of these substituents are critical. The introduction of different heterocyclic moieties can fine-tune receptor interactions. Notably, a benzo[b]thiophene derivative showed high affinity for both D2 and D3 receptors, while a benzofuran (B130515) derivative was two- to three-fold less potent, indicating the importance of the specific heteroaromatic system. nih.gov

Table 2: Impact of N-4 Piperazine Substituents on Dopamine Receptor Binding Affinity in Analogous Series

| Compound ID | N-4 Piperazine Substituent | Linker | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

|---|---|---|---|---|---|

| (-)-10e | 5-Hydroxy-1H-indole-2-carbonyl | Amide | 47.5 | 0.57 | 83 |

| 10g | 1H-Indazole-3-carbonyl | Amide | 94.6 | 1.95 | 48.5 |

| 10i | Benzo[b]thiophene-2-carbonyl | Amide | 76.9 | 1.69 | 45.5 |

| 10h | Benzofuran-2-carbonyl | Amide | 132 | 5.23 | 25.2 |

(Data adapted from studies on 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues. nih.gov)

Bioisosteric replacement of the piperazine ring with other cyclic amines can significantly alter a compound's properties. Changing the ring size, for instance to a seven-membered ring like homopiperazine (B121016), or replacing a nitrogen atom with another heteroatom (e.g., oxygen to form a morpholine, or carbon to form a piperidine) would change the scaffold's geometry, basicity (pKa), and hydrogen bonding capacity. rsc.org

While the piperazine ring is often considered a "privileged structure" due to its favorable properties, such modifications are explored to fine-tune activity or improve pharmacokinetics. nih.gov For example, increasing the ring size to homopiperazine can alter the spatial relationship between the N-1 and N-4 substituents, which may be beneficial or detrimental depending on the target's topology. Replacing the N-4 nitrogen with a carbon to create a piperidine (B6355638) derivative would remove a hydrogen bond acceptor and alter the substituent's exit vector from the ring, drastically changing its interaction with a target protein. mdpi.com In many cases, these changes lead to a decrease in activity, underscoring the specific importance of the 1,4-diazacyclohexane structure of piperazine for the intended biological effect. nih.gov

Role of the Alkanol Chain Length and Branching

The alkanol chain acts as a linker between the piperazine moiety and the sterically demanding 3,3-dimethyl group, and its characteristics are crucial for activity. Both the length of the chain and the nature of its branching pattern define the spatial orientation of the key functional groups.

The length of the linker determines the distance between the basic piperazine nitrogen and the hydroxyl group. For many receptor targets, particularly in the G-protein coupled receptor (GPCR) family, this distance is a critical determinant of binding affinity. nih.gov Shortening the chain to a propanol (B110389) or lengthening it to a pentanol (B124592) would alter this distance, potentially disrupting the optimal binding geometry.

The branching at the C-3 position with two methyl groups (a tert-butyl analogue) is a defining feature. This bulky, lipophilic group serves several roles:

It provides a specific steric profile that can fit into a corresponding hydrophobic pocket on the target protein.

It restricts the conformational flexibility of the alkanol chain, which can be entropically favorable for binding by locking the molecule into a more bioactive conformation.

It can shield the nearby hydroxyl group from metabolic enzymes, potentially increasing the compound's metabolic stability.

Modifying this branching, for example, by removing one or both methyl groups, would increase flexibility and reduce steric bulk, which would almost certainly have a significant impact on biological activity.

Electronic, Steric, and Lipophilic Parameters Influencing Activity

Quantitative structure-activity relationship (QSAR) studies on analogous aryl alkanol piperazine derivatives have been instrumental in identifying the key physicochemical parameters that govern biological activity. nih.gov These studies correlate variations in molecular descriptors with changes in potency, providing a quantitative framework for understanding SAR.

Electronic Parameters: These properties, often described by descriptors like HOMO (Highest Occupied Molecular Orbital) energy or Hammett constants, influence a molecule's ability to participate in electrostatic or charge-transfer interactions. nih.gov The basicity of the piperazine nitrogens, which is an electronic property, is critical for forming ionic bonds with acidic residues (e.g., aspartic acid) in a receptor binding site.

Steric Parameters: These relate to the size and shape of the molecule and its substituents. Descriptors such as molecular volume, surface area, and shadow indices (e.g., Shadow-XZ) quantify the spatial arrangement of the molecule. nih.gov 3D-QSAR studies have repeatedly shown that steric factors are highly correlated with the activity of piperazine derivatives, confirming that a precise shape complementarity between the ligand and its target is necessary for a strong effect. nih.gov

Lipophilic Parameters: Lipophilicity, often measured as the partition coefficient (logP), governs the ability of a compound to cross cell membranes and the blood-brain barrier. It also contributes to binding through hydrophobic interactions. While important, QSAR models sometimes show that activity is not directly correlated with lipophilicity, suggesting that electrostatic and steric factors can be more dominant for target binding itself. nih.gov

Pharmacophore Elucidation Based on SAR Data

Based on the cumulative SAR data from related series of compounds, a hypothetical pharmacophore model for 3,3-dimethyl-1-(piperazin-1-yl)butan-2-ol derivatives can be elucidated. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For this class of compounds, the key pharmacophoric features would likely include:

A Basic Ionizable Group: The distal nitrogen of the piperazine ring, which is protonated at physiological pH, serves as a positive ionizable feature, often interacting with an anionic site on the target protein. nih.gov

A Hydrogen Bond Feature: The hydroxyl group on the butanol chain is a critical hydrogen bond donor and/or acceptor. Its specific spatial location is defined by the stereochemistry at C-2.

A Hydrophobic/Steric Feature: The bulky 3,3-dimethylbutyl (tert-butyl) group provides a significant hydrophobic and sterically defined moiety that likely interacts with a corresponding hydrophobic pocket on the target. nih.gov

A Second Hydrophobic/Aromatic Feature: An aryl or heteroaryl substituent attached to the N-4 position of the piperazine ring typically serves as another key hydrophobic or aromatic interaction site. nih.gov

The distances and relative orientations between these four features are critical for high-affinity binding. Pharmacophore models serve as powerful tools in virtual screening and de novo drug design to identify new molecules with the potential for similar biological activity. researchgate.net

Mechanistic Insights into the Biological Actions of 3,3 Dimethyl 1 Piperazin 1 Yl Butan 2 Ol in Vitro

Binding Site Interactions and Ligand-Target Complex Stability through Molecular Docking

No molecular docking studies for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol have been identified in the reviewed scientific literature. Therefore, information regarding its specific binding site interactions, the amino acid residues involved, and the stability of any potential ligand-target complexes is not available.

Allosteric Modulation Mechanisms of Receptors

There is no available research to suggest that 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol acts as an allosteric modulator of any receptors. Studies detailing its potential to bind to allosteric sites and influence the receptor's response to an endogenous ligand have not been published.

Enzyme Kinetic Studies and Inhibition Mechanisms

No enzyme kinetic studies for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol are present in the current scientific literature. Consequently, there is no data on its potential inhibitory effects on any enzymes, its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), or its inhibition constants (Kᵢ) and IC₅₀ values.

Intracellular Signaling Pathway Modulation (In Vitro Cellular Models)

There is a lack of published in vitro studies using cellular models to investigate the effects of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol on intracellular signaling pathways. Research detailing its impact on specific signaling cascades, such as the activation or inhibition of protein kinases, second messenger systems, or gene expression, has not been found.

Future Research Directions and Emerging Paradigms for 3,3 Dimethyl 1 Piperazin 1 Yl Butan 2 Ol Research

Development of Novel Synthetic Routes for Advanced Analogues

The development of novel and efficient synthetic routes for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol and its analogues is a cornerstone of future research. Current synthetic strategies, while effective, may be amenable to optimization for improved yield, stereoselectivity, and cost-effectiveness. The exploration of green chemistry principles in the synthesis of this compound is also a critical area of focus, aiming to reduce the environmental impact of its production. Furthermore, the generation of a diverse library of advanced analogues through innovative synthetic methodologies will be instrumental in elucidating structure-activity relationships (SAR) and identifying derivatives with enhanced potency and selectivity.

Exploration of Untapped Pharmacological Targets and Biological Pathways

While initial studies may have hinted at the pharmacological potential of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, a vast landscape of unexplored biological targets and pathways remains. Future research will undoubtedly focus on comprehensive screening against a wide array of receptors, enzymes, and ion channels to identify novel molecular targets. Techniques such as chemical proteomics and affinity chromatography-mass spectrometry will be invaluable in deorphanizing the targets of this compound. Elucidating the downstream signaling cascades and biological pathways modulated by 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol will provide a more complete picture of its mechanism of action and potential therapeutic applications.

Advanced Computational Modeling for Predictive Activity and Selectivity

The application of advanced computational modeling and in silico techniques represents a paradigm shift in the study of compounds like 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol. Quantitative structure-activity relationship (QSAR) models, pharmacophore mapping, and molecular docking simulations can provide predictive insights into the biological activity and selectivity of this molecule and its analogues. These computational approaches can guide the rational design of new derivatives with improved pharmacological profiles, thereby accelerating the drug discovery process and reducing the reliance on extensive and costly high-throughput screening.

Co-crystallography and Structural Biology Studies of Ligand-Target Complexes

A detailed understanding of the molecular interactions between 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol and its biological targets is paramount. Co-crystallography and other structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in visualizing the precise binding mode of this ligand within the active site of its target protein. This structural information is invaluable for understanding the basis of its potency and selectivity and will provide a rational framework for the design of next-generation analogues with optimized binding affinities and pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic strategies for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, and how can enantioselectivity be optimized?

Methodological Answer: The synthesis typically employs convergent reaction sequences involving amidation or nucleophilic substitution. For enantioselective synthesis, use enantiomerically pure precursors such as (R)- or (S)-3-hydroxybutyl linkers. Enantiomeric resolution via tartaric acid derivatives or chiral chromatography is critical. Failed resolutions (e.g., due to racemization) require revisiting reaction conditions (e.g., temperature, catalyst loading) or alternative resolving agents .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR (¹H/¹³C, DEPT) to confirm stereochemistry and piperazine ring substitution.

- HPLC-MS with chiral columns to assess enantiomeric excess.

- X-ray crystallography for absolute configuration determination if crystals are obtainable.

- Elemental analysis to verify stoichiometry.

Note: Physical properties (melting point, solubility) may require empirical determination due to limited published data .

Q. What safety precautions are essential during handling?

Methodological Answer:

- Use P95/P1 respirators for particulate control and ABEK-P2 filters for organic vapors.

- Conduct reactions in fume hoods with explosion-proof equipment.

- Store in干燥, ventilated areas away from oxidizers.

- Follow emergency protocols for skin/eye contact (e.g., 15-minute flushing with water) .

Advanced Research Questions

Q. How do stereoisomers of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol impact biological activity?

Methodological Answer: Stereoisomer ratios (e.g., 80:20 vs. 60:40 mixtures) significantly alter toxicity and efficacy. For example, triadimenol—a structurally related triazole—showed NOAEL variations in two-generation rat studies depending on diastereomer ratios. Synthesize pure enantiomers via chiral catalysts (e.g., Sharpless epoxidation analogs) and compare their IC₅₀ in target assays (e.g., receptor binding) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved CNS penetration?

Methodological Answer:

- Modify the piperazine ring with electron-withdrawing groups (e.g., -CF₃) to enhance blood-brain barrier permeability.

- Replace the butan-2-ol chain with bioisosteres (e.g., tetrazole or triazole rings) to improve metabolic stability.

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with dopamine or serotonin receptors .

Q. What experimental approaches resolve contradictions in chiral purity data?

Methodological Answer:

- Cross-validate HPLC results with polarimetry or circular dichroism .

- Re-examine synthetic intermediates for unintended racemization (e.g., via acidic/basic conditions during amide coupling).

- Employ dynamic kinetic resolution with dual catalysts to suppress racemization .

Q. How should researchers design in vivo toxicity studies for this compound?

Methodological Answer:

- Use two-generation rodent models to assess reproductive and developmental toxicity.

- Monitor hepatic enzymes (e.g., CYP450 isoforms) due to potential piperazine-mediated metabolism.

- Include stereochemical considerations: dose separate enantiomers and their mixtures to identify isomer-specific effects .

Q. What computational tools are recommended for mechanistic studies?

Methodological Answer:

- Molecular dynamics simulations (GROMACS) to study piperazine ring flexibility in aqueous vs. lipid environments.

- DFT calculations (Gaussian 16) to predict reactive intermediates during metabolic oxidation.

- Pharmacophore modeling (Phase) to identify critical hydrogen-bonding motifs for target engagement .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability data?

Methodological Answer:

- Re-measure solubility in standardized buffers (PBS, DMSO) using UV-Vis spectroscopy or gravimetric analysis .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to detect degradation products.

- Compare results with structurally similar compounds (e.g., tert-butylpiperazine derivatives) to identify trends .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.